molecular formula C19H15BrN2O3 B5913734 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide CAS No. 303093-28-9

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913734
CAS RN: 303093-28-9
M. Wt: 399.2 g/mol
InChI Key: PNKRROYPANBQJY-UHFFFAOYSA-N
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Description

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as ABQ-48, is a quinolinecarboxamide derivative that has shown potential as a therapeutic agent in scientific research. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but studies have suggested that it inhibits the activity of enzymes involved in cell proliferation and survival. 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a low toxicity profile and does not cause significant damage to healthy cells. Additionally, 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have low binding affinity for human serum albumin, which suggests that it may have good bioavailability.

Advantages and Limitations for Lab Experiments

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for laboratory experiments, including its low toxicity profile and potential therapeutic applications. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide.

Future Directions

There are several future directions for the study of 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to further explore its anticancer properties and potential use in cancer therapy. Another direction is to investigate its antibacterial properties and potential use in the treatment of bacterial infections. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown promise as a therapeutic agent in scientific research and warrants further investigation.

Synthesis Methods

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been synthesized through various methods, including the reaction of 4-bromobenzaldehyde with 2-aminoacetophenone to form 4-bromo-2-(2-aminophenyl)quinoline-3-carbaldehyde, which is then reacted with allylamine and hydroxylamine to form 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Another method involves the reaction of 4-bromobenzaldehyde with 2-aminoacetophenone to form 4-bromo-2-(2-aminophenyl)quinoline-3-carbaldehyde, which is then reacted with allylamine and hydroxylamine hydrochloride to form 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Both methods have been found to yield 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide with high purity and yield.

Scientific Research Applications

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential therapeutic applications in scientific research. It has been found to have anticancer properties, with studies showing that it inhibits the growth of cancer cells and induces apoptosis. 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to have antibacterial properties, with studies showing that it inhibits the growth of both gram-positive and gram-negative bacteria. Additionally, 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have anti-inflammatory properties, with studies showing that it reduces the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(4-bromophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c1-2-11-22-15-6-4-3-5-14(15)17(23)16(19(22)25)18(24)21-13-9-7-12(20)8-10-13/h2-10,23H,1,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKRROYPANBQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

CAS RN

303093-28-9
Record name 1-ALLYL-N-(4-BROMOPHENYL)-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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